2-Chloro-4-methylbenzonitrile
Overview
Description
2-Chloro-4-methylbenzonitrile (2C4MBN) is an organic compound containing a nitrile group with a chlorine atom attached to a methyl group. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as acetone and ethyl acetate. 2C4MBN is a versatile compound that has a variety of applications in organic synthesis, scientific research, and laboratory experiments.
Scientific Research Applications
Thermochemistry and Theoretical Study
2-Chloro-4-methylbenzonitrile, like other methylbenzonitrile derivatives, has been studied for its thermochemical properties. Research demonstrates the interaction between cyano and methyl groups, providing insights into the stabilization properties of these compounds. This knowledge is essential in estimating thermochemical properties for methyl and cyano substituted benzenes (Zaitseva et al., 2015).
Synthetic Methodology Improvement
The compound and its derivatives have seen advancements in synthetic methods. An improved synthesis route for 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, involving the carboxylation of 4-methoxy-2-methylbenzonitrile, highlights the compound's role in developing more efficient and less hazardous synthetic procedures (Zheng et al., 2009).
Microwave-induced Nucleophilic Fluorination
The reactivity of meta-halo-3-methylbenzonitrile derivatives towards aromatic nucleophilic substitution was investigated using microwave-induced nucleophilic fluorination. This study is significant in understanding the reactivity and potential applications of similar compounds in aromatic substitutions (Guo et al., 2008).
Vibrational Analysis
Vibrational analyses of compounds like 4-chloro-3-nitrobenzonitrile provide deep insights into the molecular structure and properties of similar compounds, which is crucial for various applications in material science and chemistry (Sert et al., 2013).
Spectroscopic Investigations
Spectroscopic investigations of derivatives like 4-Bromo-3-methylbenzonitrile help in understanding the electronic structure and vibrational properties of these compounds. Such studies are critical in designing materials with specific optical and electronic properties (Shajikumar & Raman, 2018).
Fluorescence Turn-On Detection
The compound's derivatives have been explored in fluorescence turn-on detection, particularly in distinguishing between amino acids like cysteine, homocysteine, and glutathione. This application is significant in the field of biochemical detection and analysis (Liu et al., 2015).
properties
IUPAC Name |
2-chloro-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWQNMIDLFGETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943990 | |
Record name | 2-Chloro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylbenzonitrile | |
CAS RN |
21423-84-7 | |
Record name | 2-Chloro-4-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21423-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21423-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.